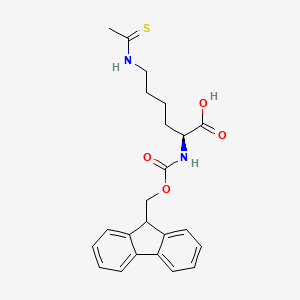

Na-Fmoc-Ne-thioacetyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

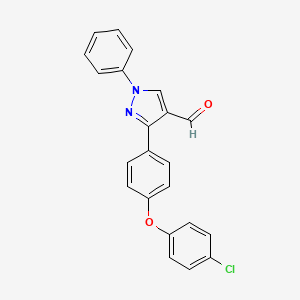

Übersicht

Beschreibung

Nα-Fmoc-Nε-Thioacetyl-L-Lysin ist ein synthetisches Derivat von L-Lysin, einer essentiellen Aminosäure. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe am Aminoterminus und einer Thioacetylgruppe an der Epsilon-Position des Lysinseitenkette aus. Die Summenformel von Nα-Fmoc-Nε-Thioacetyl-L-Lysin lautet C23H26N2O4S, und sie hat ein Molekulargewicht von 426,53 g/mol .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Nα-Fmoc-Nε-Thioacetyl-L-Lysin umfasst typischerweise die folgenden Schritte:

Schutz der Aminogruppe: Die Aminogruppe von L-Lysin wird mit der Fmoc-Gruppe geschützt. Dies wird durch Umsetzen von L-Lysin mit Fmoc-Cl (Fluorenylmethyloxycarbonylchlorid) in Gegenwart einer Base wie Natriumcarbonat erreicht.

Thioacetylierung: Die Epsilon-Aminogruppe des geschützten Lysins wird dann unter geeigneten Reaktionsbedingungen mit Thioessigsäure oder ihren Derivaten thioacetyliert.

Industrielle Produktionsverfahren

Die industrielle Produktion von Nα-Fmoc-Nε-Thioacetyl-L-Lysin folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatischer Peptidsynthesizer kann auch die großtechnische Produktion dieser Verbindung erleichtern .

Chemische Reaktionsanalyse

Reaktionstypen

Nα-Fmoc-Nε-Thioacetyl-L-Lysin kann verschiedene chemische Reaktionen eingehen, darunter:

Entschützung: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, typischerweise unter Verwendung von Piperidin.

Substitution: Die Thioacetylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Thioacetylgruppe kann oxidiert werden, um Sulfoxide zu bilden, oder reduziert werden, um Thiole zu bilden.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in DMF (Dimethylformamid).

Substitution: Nukleophile wie Amine oder Thiole.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Hauptprodukte, die gebildet werden

Entschützung: L-Lysinderivate.

Substitution: Verschiedene substituierte Lysinderivate.

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Nα-Fmoc-Nε-Thioacetyl-L-Lysin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Peptidsynthese: Es wird als Baustein in der Festphasenpeptidsynthese verwendet.

Proteinmodifikation: Es wird zur Untersuchung der Mechanismen der Proteinacetylierung und Deacetylierung eingesetzt.

Biologische Studien: Es dient als Werkzeug, um die Rolle von Lysinmodifikationen in biologischen Prozessen zu untersuchen.

Arzneimittelentwicklung: Es wird bei der Entwicklung von Inhibitoren für Enzyme verwendet, die an der Lysinacetylierung beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von Nα-Fmoc-Nε-Thioacetyl-L-Lysin beinhaltet seine Einarbeitung in Peptide und Proteine, wo es natürliche Lysinmodifikationen imitieren oder hemmen kann. Die Thioacetylgruppe kann mit Enzymen interagieren, die acetylierte Lysinreste erkennen, wodurch ihre Aktivität beeinflusst wird. Diese Verbindung kann auch als Substrat für Deacetylasen dienen, was Einblicke in die enzymatischen Mechanismen und Pfade liefert, die an der Lysinacetylierung und Deacetylierung beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Substitution: The thioacetyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thioacetyl group can be oxidized to form sulfoxides or reduced to form thiols.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

Deprotection: L-lysine derivatives.

Substitution: Various substituted lysine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis.

Protein Modification: It is employed in the study of protein acetylation and deacetylation mechanisms.

Biological Studies: It serves as a tool to investigate the role of lysine modifications in biological processes.

Drug Development: It is used in the design of inhibitors for enzymes involved in lysine acetylation.

Wirkmechanismus

The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nα-Fmoc-Nε-Acetyl-L-Lysin: Ähnliche Struktur, aber mit einer Acetylgruppe anstelle einer Thioacetylgruppe.

Nα-Fmoc-Nε-Biotinyl-L-Lysin: Enthält eine Biotin-Einheit anstelle einer Thioacetylgruppe.

Nα-Fmoc-Nε-Methyl-L-Lysin: Zeigt eine Methylgruppe an der Epsilon-Position auf

Einzigartigkeit

Nα-Fmoc-Nε-Thioacetyl-L-Lysin ist aufgrund des Vorhandenseins der Thioacetylgruppe einzigartig, die eine eindeutige chemische Reaktivität und biologische Eigenschaften verleiht. Diese Modifikation ermöglicht spezifische Wechselwirkungen mit Enzymen und Proteinen, die an der Lysinacetylierung beteiligt sind, was sie zu einem wertvollen Werkzeug in der biochemischen und pharmakologischen Forschung macht .

Eigenschaften

Molekularformel |

C23H26N2O4S |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI-Schlüssel |

KGWUZOOAQWJKKA-NRFANRHFSA-N |

Isomerische SMILES |

CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)

![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)

![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)

![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)

![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)

![3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)